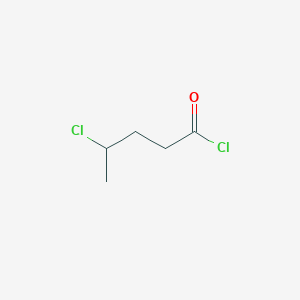

4-Chloropentanoyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloropentanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8Cl2O/c1-4(6)2-3-5(7)8/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCBIDLRKPXILPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30504127 | |

| Record name | 4-Chloropentanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30504127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63480-12-6 | |

| Record name | 4-Chloropentanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63480-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloropentanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30504127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloropentanoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloropentanoyl Chloride: Properties, Reactions, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloropentanoyl chloride, a bifunctional acyl chloride, serves as a valuable reagent in organic synthesis, particularly in the construction of pharmaceutical intermediates and other complex molecules. Its dual reactivity, stemming from the presence of both an acyl chloride and an alkyl chloride moiety, allows for a range of synthetic transformations. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its key reactions, and insights into its applications in drug discovery and development.

Chemical Identity and Physical Properties

This compound is a colorless to pale yellow liquid with a pungent odor.[1] It is characterized by the presence of a five-carbon chain with a chlorine atom at the 4-position and an acyl chloride functional group at the 1-position.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₈Cl₂O | [1][2] |

| Molecular Weight | 155.02 g/mol | [1][2] |

| CAS Number | 63480-12-6 | [1][2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Pungent | [1] |

| Boiling Point | Predicted: 186.7 ± 13.0 °C | [3] |

| Density | Predicted: 1.180 ± 0.06 g/cm³ | [4] |

| Solubility | Soluble in organic solvents (e.g., dichloromethane, ether) | [1] |

| Reactivity with Water | Reacts vigorously | [1] |

Synonyms: 4-Chlorovaleryl chloride, Pentanoyl chloride, 4-chloro-[1][2]

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Data |

| ¹H NMR | Predictions available |

| ¹³C NMR | Predictions available |

| Mass Spectrometry | Predicted m/z values for various adducts available[5] |

Note: For definitive structural confirmation, it is recommended to acquire experimental spectroscopic data.

Chemical Reactivity and Handling

This compound is a reactive compound due to the electrophilic nature of the acyl chloride group.[1] It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles.

Reactivity

-

Reaction with Water: It reacts vigorously with water to produce 4-chloropentanoic acid and hydrochloric acid.[1] This reaction is highly exothermic.

-

Reaction with Alcohols: In the presence of a non-nucleophilic base (e.g., pyridine or triethylamine), it reacts with alcohols to form the corresponding esters.

-

Reaction with Amines: It reacts readily with primary and secondary amines to form amides. Typically, two equivalents of the amine are used, with one equivalent acting as a base to neutralize the HCl byproduct. Alternatively, one equivalent of the amine can be used in the presence of an external base.

Handling and Storage

Due to its reactivity with moisture, this compound should be handled under anhydrous conditions in a well-ventilated fume hood. It is corrosive and can cause severe skin burns and eye damage.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.

Store in a cool, dry place away from moisture and incompatible materials such as water, alcohols, and strong bases.[1]

Experimental Protocols

The following are generalized experimental protocols for common reactions involving this compound. These should be adapted and optimized for specific substrates and scales.

Synthesis of this compound

A common method for the synthesis of acyl chlorides is the reaction of the corresponding carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Caption: Workflow for the synthesis of this compound.

Methodology:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, place 4-chloropentanoic acid.

-

Slowly add an excess of thionyl chloride (typically 1.5-2.0 equivalents).

-

Gently heat the mixture to reflux and maintain for 1-2 hours, or until the evolution of HCl gas ceases.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation at atmospheric pressure.

-

Purify the resulting crude this compound by vacuum distillation.

Synthesis of an Amide

Caption: Workflow for the synthesis of an N-substituted amide.

Methodology:

-

Dissolve the primary or secondary amine (2.0 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 equivalent) in the same solvent to the cooled amine solution with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction by TLC.

-

Upon completion, wash the reaction mixture with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Synthesis of an Ester

dot

Caption: General scheme for ester synthesis.

Experimental Workflow:

dot

Caption: Workflow for the synthesis of an ester.

Methodology:

-

In a round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 equivalent) and a non-nucleophilic base such as pyridine or triethylamine (1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 equivalent) in the same solvent to the cooled alcohol solution with stirring.

-

After the addition, allow the reaction to warm to room temperature and stir until the starting material is consumed as monitored by TLC.

-

Wash the reaction mixture sequentially with dilute aqueous HCl, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude ester by vacuum distillation or column chromatography.

Applications in Drug Development

The bifunctional nature of this compound makes it a useful building block in the synthesis of various pharmaceutical agents. The acyl chloride allows for the formation of amide or ester linkages, while the alkyl chloride provides a handle for subsequent nucleophilic substitution or other transformations.

While specific examples detailing the use of this compound are not abundant in readily accessible literature, its homolog, 5-chlorovaleryl chloride, has been utilized in the synthesis of Tachykinin Antagonists. T[3]his suggests that this compound could similarly be employed in the synthesis of analogous compounds where a four-carbon spacer with a reactive handle is desired. Its application can be envisioned in the preparation of long-lasting dipeptidyl peptidase IV inhibitors.

[3]### 6. Safety Information

This compound is a hazardous chemical that requires careful handling.

Table 3: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |

| Skin Corrosion/Irritation (Category 1B) | H314: Causes severe skin burns and eye damage |

Data sourced from PubChem.

[2]Always consult the Safety Data Sheet (SDS) before handling this compound.

Conclusion

This compound is a versatile reagent with significant potential in organic synthesis, particularly for the construction of molecules relevant to drug discovery. Its well-defined reactivity allows for predictable transformations, and its bifunctional nature provides opportunities for diverse synthetic strategies. While a lack of readily available experimental data necessitates careful characterization in the laboratory, the general principles of acyl chloride chemistry provide a solid foundation for its use. By following appropriate safety protocols and employing the methodologies outlined in this guide, researchers can effectively utilize this compound in their synthetic endeavors.

References

- 1. CAS 63480-12-6: this compound | CymitQuimica [cymitquimica.com]

- 2. Page loading... [guidechem.com]

- 3. 4-CHLORO-PENTANOYL CHLORIDE | 63480-12-6 [chemicalbook.com]

- 4. Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Butanoyl chloride, 4-chloro- [webbook.nist.gov]

An In-depth Technical Guide to 4-Chloropentanoyl Chloride (CAS: 63480-12-6) for Researchers and Drug Development Professionals

Introduction

4-Chloropentanoyl chloride, with the CAS number 63480-12-6, is a reactive acyl chloride that serves as a valuable intermediate in organic synthesis.[1] Its bifunctional nature, possessing both a reactive acyl chloride and an alkyl chloride, makes it a versatile building block for the introduction of a five-carbon chain with a chloro substituent at the 4-position. This technical guide provides a comprehensive overview of its properties, synthesis, key reactions, and applications, with a particular focus on its relevance to pharmaceutical development.

Physicochemical and Safety Data

This compound is a colorless to pale yellow liquid with a pungent odor.[2] It is soluble in common organic solvents like dichloromethane and ether but reacts vigorously with water.[2] Due to its reactivity, it is a potent electrophile.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 63480-12-6 | [1] |

| Molecular Formula | C₅H₈Cl₂O | [1] |

| Molecular Weight | 155.02 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Synonyms | 4-Chlorovaleryl chloride, Pentanoyl chloride, 4-chloro- | [1] |

Safety Information

This compound is a corrosive substance that can cause severe skin burns and eye damage.[1] It is also harmful if swallowed.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

Table 2: GHS Hazard Information for this compound

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |

| Skin Corrosion (Category 1B) | H314: Causes severe skin burns and eye damage |

Data sourced from PubChem.[1]

Synthesis of this compound

The most common method for the synthesis of this compound is the reaction of 4-chloropentanoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.

Experimental Protocol: Synthesis from 4-Chloropentanoic Acid

Objective: To synthesize this compound from 4-chloropentanoic acid using thionyl chloride.

Materials:

-

4-chloropentanoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM)

-

N,N-dimethylformamide (DMF, catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Distillation apparatus

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-chloropentanoic acid in anhydrous dichloromethane.

-

Add a catalytic amount of N,N-dimethylformamide (DMF) to the suspension.

-

Slowly add thionyl chloride (typically 1.5-2.0 equivalents) to the mixture at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of HCl gas ceases. The progress of the reaction can be monitored by the disappearance of the starting carboxylic acid by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully remove the excess thionyl chloride and dichloromethane under reduced pressure.

-

The crude this compound can be purified by fractional distillation under reduced pressure to yield the pure product.

Caption: Synthesis of this compound.

Key Reactions and Applications in Pharmaceutical Synthesis

The reactivity of the acyl chloride group makes this compound a key reagent for acylation reactions, particularly in the formation of amides and esters. This functionality is widely exploited in the synthesis of pharmaceutical compounds. A notable example is the use of the structurally similar 5-chloropentanoyl chloride as a crucial intermediate in the synthesis of the anticoagulant drug Apixaban .[2][3][4][5][6] The following protocol illustrates a representative reaction of an acyl chloride with an aniline derivative, a common step in the synthesis of many active pharmaceutical ingredients (APIs).

Experimental Protocol: Amide Formation with an Aniline Derivative

Objective: To synthesize a 4-chloro-N-arylpentanamide via acylation of an aniline.

Materials:

-

This compound

-

A substituted aniline (e.g., 4-morpholinoaniline)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

A non-nucleophilic base (e.g., triethylamine or pyridine)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

Procedure:

-

In a clean, dry round-bottom flask, dissolve the substituted aniline and a slight excess (1.1-1.2 equivalents) of the non-nucleophilic base in an anhydrous aprotic solvent.

-

Cool the mixture to 0 °C in an ice bath with continuous stirring.

-

Dissolve this compound (1.0 equivalent) in the same anhydrous solvent in a separate flask.

-

Transfer the this compound solution to a dropping funnel and add it dropwise to the cooled aniline solution over 15-30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture can be worked up by washing with dilute acid (e.g., 1 M HCl) to remove the excess base and aniline, followed by a wash with saturated sodium bicarbonate solution and brine.

-

The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude amide product.

-

The product can be further purified by recrystallization or column chromatography.

Caption: General workflow for amide formation.

Logical Workflow in Drug Development

The use of this compound as a building block in drug discovery and development typically follows a logical workflow. This involves the initial synthesis of the acyl chloride, its reaction with a nucleophile to form a more complex intermediate, and subsequent chemical transformations to arrive at the final drug candidate.

Caption: Logical workflow in drug development.

This compound is a highly useful and reactive chemical intermediate. Its ability to participate in acylation reactions makes it a valuable tool for medicinal chemists and drug development professionals. A thorough understanding of its properties, synthesis, and reactivity is essential for its safe and effective use in the creation of novel and complex molecules with potential therapeutic applications. The synthetic protocols and workflows provided in this guide serve as a practical resource for researchers in the pharmaceutical sciences.

References

- 1. This compound | C5H8Cl2O | CID 12603962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. CN103159670A - Synthetic method of apixaban intermediate 1-(4-nitrobenzophenone)-2-piperidone - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. CN113264870A - Preparation method of Apixaban intermediate suitable for industrial production - Google Patents [patents.google.com]

- 6. data.epo.org [data.epo.org]

4-Chloropentanoyl Chloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Chloropentanoyl chloride, a key intermediate in organic synthesis. This document outlines its chemical and physical properties, safety and handling protocols, and its role in synthetic applications, particularly in the development of pharmacologically active compounds.

Core Properties and Data

This compound, with the CAS number 63480-12-6, is a reactive acyl chloride that serves as a versatile building block in various chemical syntheses.[1] Its utility is primarily derived from the two reactive centers: the acyl chloride and the alkyl chloride moieties.

A summary of its key quantitative data is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 155.02 g/mol | [2][3][4][5] |

| Molecular Formula | C₅H₈Cl₂O | [1][2][3][4][5] |

| CAS Number | 63480-12-6 | [1][2][5] |

| Appearance | Colorless to pale yellow/pale pink liquid | [1] |

| Density | 1.180 ± 0.06 g/cm³ (Predicted) | [6] |

| Boiling Point | 186.7 ± 13.0 °C (Predicted) | [6] |

| InChI Key | HCBIDLRKPXILPU-UHFFFAOYSA-N | [1][3][6] |

| Canonical SMILES | CC(CCC(=O)Cl)Cl | [2][3][6] |

Synthetic Applications

This compound is a valuable intermediate in the synthesis of more complex molecules. Notably, it has been utilized in the preparation of:

-

Tachykinin Antagonists: These compounds are of interest for their potential therapeutic applications.[7]

-

Aminobenzo[a]quinolizines: These structures are investigated as long-lasting dipeptidyl peptidase IV (DPP-IV) inhibitors, which are relevant in the management of type 2 diabetes.[7]

The reactivity of the acyl chloride group makes it a potent electrophile, readily undergoing acylation reactions with a variety of nucleophiles such as amines, alcohols, and carbanions to form amides, esters, and ketones, respectively.[1]

Experimental Protocol: Amide Formation

The following is a representative experimental protocol for the acylation of an amine with this compound. This procedure should be performed by trained personnel in a controlled laboratory setting.

Objective: To synthesize an N-substituted 4-chloropentanamide.

Materials:

-

This compound

-

Primary or secondary amine

-

Anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether)

-

Tertiary amine base (e.g., triethylamine, diisopropylethylamine)

-

Stirring apparatus

-

Inert atmosphere (e.g., nitrogen or argon)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine and the tertiary amine base in the anhydrous aprotic solvent.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermic reaction.

-

Addition of Acyl Chloride: Slowly add a solution of this compound in the same anhydrous solvent to the stirred amine solution. The addition should be dropwise to maintain the temperature below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for a specified time (typically 1-4 hours, monitorable by TLC or LC-MS).

-

Work-up:

-

Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

-

Combine the organic layers and wash sequentially with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

-

Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The crude product can then be purified by techniques such as column chromatography or recrystallization to yield the desired N-substituted 4-chloropentanamide.

Safety and Handling

This compound is a hazardous substance and requires strict safety precautions.

Hazards:

-

Corrosive: Causes severe skin burns and eye damage.[3]

-

Harmful if Swallowed: Toxic upon ingestion.[3]

-

Respiratory Irritant: May cause irritation to the respiratory system.

-

Reactivity: Reacts vigorously with water, liberating toxic hydrogen chloride gas.[1]

Handling Precautions:

-

Always handle in a well-ventilated chemical fume hood.[8]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8]

-

Keep away from moisture and incompatible materials such as strong bases, alcohols, and metals.[8]

-

Store in a cool, dry, and well-ventilated area in a tightly sealed container.[8]

Visualized Workflows and Relationships

To further clarify the experimental and logical processes, the following diagrams are provided.

References

- 1. CAS 63480-12-6: this compound | CymitQuimica [cymitquimica.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | C5H8Cl2O | CID 12603962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. 4-Chlorovaleroyl Chloride (this compound) [sincopharmachem.com]

- 6. Page loading... [guidechem.com]

- 7. 4-CHLORO-PENTANOYL CHLORIDE | 63480-12-6 [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 4-Chloropentanoyl Chloride: Structure, Synthesis, and Applications in Drug Development

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Chloropentanoyl chloride is a bifunctional organic compound featuring both a reactive acyl chloride and a secondary alkyl chloride. This dual reactivity makes it a valuable building block in synthetic organic chemistry, particularly in the construction of complex molecular architectures for pharmaceutical applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, spectroscopic data, synthesis, and key applications of this compound, with a particular focus on its role in the development of therapeutic agents such as dipeptidyl peptidase-4 (DPP-4) inhibitors and tachykinin antagonists.

Chemical Structure and Physicochemical Properties

The unique structure of this compound allows for selective reactions at two distinct sites, making it a versatile intermediate in multi-step syntheses.

Structure:

Data Presentation: Key Properties and Identifiers

The following table summarizes the essential quantitative and identifying information for this compound.

Table 1: Physicochemical and Identification Data for this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 63480-12-6 | [1] |

| Molecular Formula | C₅H₈Cl₂O | [1] |

| Molecular Weight | 155.02 g/mol | [1] |

| Appearance | Colorless to yellow liquid | [2] |

| Canonical SMILES | CC(CCC(=O)Cl)Cl | [3] |

| InChI Key | HCBIDLRKPXILPU-UHFFFAOYSA-N | [3] |

| Predicted XlogP | 2.1 | [3] |

Spectroscopic Profile

While experimental spectroscopic data for this compound is not widely published, predicted data based on its structure provides valuable information for its characterization.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Key Predicted Peaks/Signals |

| ¹H NMR | Signals corresponding to the methyl, methylene, and methine protons, with expected downfield shifts for protons adjacent to the chlorine atoms and the carbonyl group. |

| ¹³C NMR | A signal for the carbonyl carbon is predicted around 170-175 ppm. Other signals for the aliphatic carbons will be present, with those bonded to chlorine appearing further downfield. |

| IR Spectroscopy | A strong absorption band characteristic of the C=O stretch in an acyl chloride is expected around 1800 cm⁻¹. C-H stretching and bending, as well as C-Cl stretching vibrations, will also be present. |

| Mass Spectrometry | The molecular ion peak (M⁺) is expected at m/z 154, with characteristic isotopic peaks at m/z 156 and 158 due to the two chlorine atoms. |

Synthesis of this compound

This compound is typically synthesized from its corresponding carboxylic acid, 4-chloropentanoic acid, which is commercially available. The conversion is a standard procedure in organic synthesis.

Experimental Protocol: Preparation of this compound from 4-Chloropentanoic Acid

This protocol is a representative method and should be performed with appropriate safety precautions in a well-ventilated fume hood.

Materials:

-

4-Chloropentanoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., dichloromethane or toluene)

-

Dry glassware

-

Magnetic stirrer and heating mantle

-

Distillation apparatus

Procedure:

-

In a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, add 4-chloropentanoic acid (1.0 equivalent).

-

Add an anhydrous solvent to dissolve the carboxylic acid.

-

Slowly add thionyl chloride (1.2 to 1.5 equivalents) to the stirred solution at room temperature. The reaction is exothermic and will evolve HCl and SO₂ gases.

-

After the initial gas evolution subsides, gently heat the reaction mixture to reflux for 2-3 hours to ensure complete conversion.

-

After cooling to room temperature, carefully remove the excess thionyl chloride and solvent by distillation, initially at atmospheric pressure, followed by vacuum distillation.

-

The crude this compound is then purified by fractional distillation under reduced pressure to yield the pure product.

Mandatory Visualization: Synthesis Pathway

Caption: Synthesis of this compound from 4-chloropentanoic acid.

Applications in Drug Discovery and Development

The bifunctional nature of this compound makes it a key intermediate in the synthesis of various pharmaceutical agents.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 inhibitors are a class of oral medications for the treatment of type 2 diabetes. While not a direct component of the final approved drugs, this compound and its derivatives can be used to construct the core scaffolds of novel DPP-4 inhibitors. The acyl chloride allows for the formation of amide bonds, a common feature in these inhibitors, while the alkyl chloride provides a site for further functionalization or cyclization to create constrained analogues that can enhance binding affinity and selectivity.

Tachykinin Antagonists

Tachykinin antagonists are being investigated for their potential in treating a range of conditions, including pain, inflammation, and mood disorders. This compound has been reported as an intermediate in the synthesis of aminobenzo[a]quinolizines, which act as long-lasting dipeptidyl peptidase IV inhibitors, and in the preparation of tachykinin antagonists.[4]

Mandatory Visualization: Experimental Workflow in Drug Synthesis

Caption: General experimental workflow for the use of this compound.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions.

-

Hazards: It is corrosive and causes severe skin burns and eye damage.[1] It is also harmful if swallowed.[1] It reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.

-

Handling: All manipulations should be carried out in a well-ventilated chemical fume hood. Personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat, is essential.

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition due to moisture.

Conclusion

This compound is a highly useful and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its dual reactivity provides a strategic advantage in the construction of complex molecules, including promising drug candidates. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective and safe utilization in research and development.

References

An In-depth Technical Guide to the Synthesis of 4-Chloropentanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthetic routes for 4-chloropentanoyl chloride, a valuable chemical intermediate in organic and medicinal chemistry. This guide includes detailed experimental protocols, tabulated quantitative data, and workflow diagrams to facilitate its practical application in a laboratory setting.

Introduction

This compound (CAS No. 63480-12-6) is a reactive acyl chloride containing a five-carbon chain with a chlorine substituent at the fourth position.[1] Its bifunctional nature, possessing both an acyl chloride and an alkyl chloride moiety, makes it a versatile building block for the synthesis of a wide range of more complex molecules, including pharmaceuticals and other specialty chemicals. The high reactivity of the acyl chloride group allows for facile nucleophilic acyl substitution reactions to form esters, amides, and ketones, while the chlorine atom at the 4-position can participate in various nucleophilic substitution or elimination reactions.

This document outlines the primary synthetic pathways to this compound, focusing on the conversion of 4-chloropentanoic acid using standard chlorinating agents. Additionally, it details the synthesis of the requisite precursor, 4-chloropentanoic acid, from commercially available starting materials.

Synthesis of this compound from 4-Chloropentanoic Acid

The most direct and common method for the preparation of this compound is the chlorination of 4-chloropentanoic acid. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the convenient removal of byproducts (sulfur dioxide and hydrogen chloride) as gases.[2]

A general representation of this reaction is depicted below:

Caption: Conversion of 4-chloropentanoic acid to this compound.

Experimental Protocol

The following protocol is a general procedure adapted from established methods for the synthesis of acyl chlorides from carboxylic acids using thionyl chloride.[2]

Materials:

-

4-Chloropentanoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene (optional, as solvent and for azeotropic removal of excess thionyl chloride)

-

Round-bottom flask

-

Reflux condenser with a gas outlet connected to a trap (for HCl and SO₂ gases)

-

Heating mantle

-

Magnetic stirrer

-

Distillation apparatus

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place 4-chloropentanoic acid.

-

Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the flask at room temperature with stirring. The reaction can also be performed in an inert solvent like anhydrous toluene.

-

Heat the reaction mixture to reflux (the boiling point of thionyl chloride is 76 °C) and maintain for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases. The progress of the reaction can be monitored by the disappearance of the carboxylic acid starting material using thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Excess thionyl chloride can be removed by distillation. To ensure complete removal, anhydrous toluene can be added and distilled off (azeotropic removal).

-

The crude this compound can be purified by fractional distillation under reduced pressure.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood as thionyl chloride is corrosive and toxic, and the reaction evolves toxic gases (HCl and SO₂). Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Quantitative Data

| Parameter | Value | Reference |

| Molecular Formula | C₅H₈Cl₂O | [3] |

| Molecular Weight | 155.02 g/mol | [4] |

| Boiling Point | Estimated 38-39 °C at 0.15 mmHg (for 5-chlorovaleroyl chloride) | |

| Purity | Typically >95% after distillation | Commercially available data[1] |

| Yield | Typically high, often >90% | General observation for this type of reaction[2] |

Synthesis of the Precursor: 4-Chloropentanoic Acid

The synthesis of this compound is dependent on the availability of its precursor, 4-chloropentanoic acid. Two common routes to this carboxylic acid are detailed below.

Route 1: From γ-Valerolactone

A straightforward method for the synthesis of 4-chloropentanoic acid involves the ring-opening of γ-valerolactone with hydrochloric acid.

Caption: Synthesis of 4-chloropentanoic acid from γ-valerolactone.

3.1.1. Experimental Protocol

Materials:

-

γ-Valerolactone

-

Concentrated hydrochloric acid

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine γ-valerolactone and an excess of concentrated hydrochloric acid.

-

Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by TLC or gas chromatography (GC).

-

After completion, cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent.

-

The crude 4-chloropentanoic acid can be purified by distillation under reduced pressure.

3.1.2. Quantitative Data

| Parameter | Value |

| Molecular Formula | C₅H₉ClO₂ |

| Molecular Weight | 136.58 g/mol |

| Purity | Dependent on purification, typically >95% |

| Yield | Moderate to good, dependent on reaction conditions |

Route 2: Photochemical Chlorination of Valeric Acid

An alternative, though less common in a standard laboratory setting due to the specialized equipment required, is the photochemical chlorination of valeric acid. This free-radical chain reaction typically yields a mixture of chlorinated isomers, from which the 4-chloro derivative must be separated.

Caption: Synthesis of 4-chloropentanoic acid via photochemical chlorination.

3.2.1. Experimental Protocol

This reaction requires a photochemical reactor. The following is a generalized procedure.

Materials:

-

Valeric acid

-

Chlorine gas (Cl₂)

-

Inert solvent (e.g., carbon tetrachloride - Caution: Highly Toxic )

-

Photochemical reactor with a UV lamp

-

Gas dispersion tube

-

Fractional distillation apparatus

Procedure:

-

In the photochemical reactor, dissolve valeric acid in a suitable inert solvent.

-

Irradiate the solution with UV light while bubbling chlorine gas through the mixture. The reaction temperature should be controlled.

-

Monitor the reaction progress by GC to determine the ratio of chlorinated isomers.

-

Upon completion, stop the chlorine flow and UV irradiation.

-

Remove the solvent under reduced pressure.

-

The resulting mixture of chloropentanoic acid isomers must be separated, typically by fractional distillation under reduced pressure.

3.2.2. Quantitative Data

| Parameter | Value |

| Isomer Distribution | Varies with reaction conditions |

| Yield of 4-chloro isomer | Dependent on separation efficiency |

Spectroscopic Data

¹H NMR (Predicted):

-

A doublet for the methyl protons (CH₃) adjacent to the chlorine-bearing carbon.

-

A multiplet for the proton on the chlorine-bearing carbon (CHCl).

-

Multiplets for the two methylene groups (CH₂).

¹³C NMR (Predicted):

-

A signal for the carbonyl carbon (C=O) in the acyl chloride group.

-

A signal for the carbon bearing the chlorine atom (CHCl).

-

Signals for the two methylene carbons (CH₂).

-

A signal for the methyl carbon (CH₃).

IR Spectroscopy:

-

A strong characteristic absorption band for the C=O stretch of the acyl chloride, typically in the range of 1785-1815 cm⁻¹.

-

C-H stretching and bending vibrations.

-

C-Cl stretching vibrations.

Conclusion

The synthesis of this compound is most reliably achieved through the chlorination of 4-chloropentanoic acid using thionyl chloride. The precursor acid can be synthesized from readily available starting materials such as γ-valerolactone. This guide provides the necessary theoretical framework and practical protocols for the successful synthesis of this important chemical intermediate, empowering researchers and professionals in their drug development and organic synthesis endeavors. Careful attention to safety protocols is paramount when handling the corrosive and toxic reagents involved in these procedures.

References

In-Depth Technical Guide: 4-Chloropentanoyl Chloride

IUPAC Name: 4-Chloropentanoyl chloride CAS Number: 63480-12-6 Chemical Formula: C₅H₈Cl₂O Molecular Weight: 155.02 g/mol

Introduction

This compound is a bifunctional acyl chloride used as a chemical intermediate in organic synthesis. Its structure incorporates a reactive acyl chloride group and a secondary alkyl chloride, making it a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of two distinct reactive sites allows for sequential, selective reactions to construct varied molecular architectures. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications for researchers and professionals in drug development. One notable application is its use as an intermediate in the preparation of Tachykinin antagonists and in the synthesis of aminobenzo[a]quinolizines, which are known as long-lasting dipeptidyl peptidase IV (DPP-IV) inhibitors[1].

Physicochemical and Spectroscopic Data

While experimental data for some physical properties of this compound are not widely reported in publicly available literature, predicted values and known characteristics provide essential information for its handling and use.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [2][3] |

| CAS Number | 63480-12-6 | [2][4] |

| Molecular Formula | C₅H₈Cl₂O | [4][5] |

| Molecular Weight | 155.02 g/mol | [2][5] |

| Appearance | Colorless to pale yellow liquid | [3][4] |

| Odor | Pungent | [4] |

| Boiling Point | 186.7 ± 13.0 °C (Predicted) | |

| Density | 1.180 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Soluble in organic solvents (e.g., dichloromethane, ether) | [4] |

| Reactivity | Reacts vigorously with water and other nucleophiles | [4] |

Spectroscopic Characterization:

Experimental spectroscopic data is crucial for compound verification. Below are the expected chemical shifts and absorption bands based on the structure of this compound.

Table 2: Predicted Spectroscopic Data for this compound

| Spectrum Type | Expected Peaks / Chemical Shifts (δ) | Assignment |

| ¹H NMR | ~ 4.1-4.3 ppm (m, 1H) | -CH(Cl)- |

| ~ 2.9-3.1 ppm (t, 2H) | -CH₂-C(=O)Cl | |

| ~ 2.0-2.2 ppm (m, 2H) | -CH₂-CH(Cl)- | |

| ~ 1.5-1.7 ppm (d, 3H) | -CH₃ | |

| ¹³C NMR | ~ 173-175 ppm | C=O (Acyl Chloride) |

| ~ 55-58 ppm | C-Cl (C4) | |

| ~ 45-48 ppm | C-C=O (C2) | |

| ~ 35-38 ppm | C3 | |

| ~ 25-28 ppm | C5 (Methyl) | |

| IR Spectroscopy | 1785-1815 cm⁻¹ (strong) | C=O stretch (Acyl Chloride) |

| 2850-3000 cm⁻¹ | C-H stretch (Aliphatic) | |

| 600-800 cm⁻¹ | C-Cl stretch |

Synthesis and Experimental Protocols

This compound is typically synthesized from its corresponding carboxylic acid, 4-chloropentanoic acid, using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Workflow for the Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Representative Protocol for Synthesis using Thionyl Chloride

This protocol is a representative procedure based on standard methods for converting carboxylic acids to acyl chlorides.[3]

-

Setup: To a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser fitted with a gas outlet (to scrub HCl and SO₂ byproducts), add 4-chloropentanoic acid (1.0 equiv).

-

Reagent Addition: Slowly add thionyl chloride (2.0 equiv) to the flask at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

Reaction: Heat the reaction mixture to reflux (typically 70-80 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Workup: After cooling the mixture to room temperature, remove the excess thionyl chloride by distillation, initially at atmospheric pressure and then under reduced pressure.

-

Purification: The crude this compound is then purified by fractional distillation under reduced pressure to yield the final product.

Chemical Reactivity and Applications

The dual reactivity of this compound makes it a versatile synthetic intermediate. The acyl chloride is a highly electrophilic site, readily undergoing nucleophilic acyl substitution. The secondary chloride at the C4 position can participate in nucleophilic substitution (Sₙ2) reactions.

Key Reactions of this compound

Caption: Key reaction pathways for this compound.

Application in Drug Development: Synthesis of DPP-IV Inhibitor Precursors

This compound serves as a key building block for heterocyclic structures found in various pharmacologically active agents. For instance, its reaction with an aniline derivative can lead to an N-aryl-4-chloropentanamide intermediate. This intermediate can then undergo intramolecular cyclization to form a piperidinone (lactam) ring system, a core scaffold in certain DPP-IV inhibitors.

Representative Protocol for Amide Formation

This protocol describes a general method for the acylation of an amine with an acyl chloride.

-

Setup: Dissolve the amine (e.g., aniline, 1.0 equiv) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1 equiv) in an inert anhydrous solvent (e.g., dichloromethane or THF) in a flask under an inert atmosphere (N₂ or Argon) and cool the mixture in an ice bath (0 °C).

-

Reagent Addition: Add a solution of this compound (1.05 equiv) in the same solvent dropwise to the cooled amine solution with vigorous stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water or a dilute aqueous acid (e.g., 1M HCl) to neutralize the excess base. Separate the organic layer.

-

Purification: Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude amide product can be further purified by recrystallization or column chromatography.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It is harmful if swallowed and causes severe skin burns and eye damage[2].

-

Handling: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition from moisture.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to its reactivity with water, quenching with a suitable alcohol (e.g., isopropanol) under controlled conditions is a common method for neutralization before disposal.

References

- 1. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C5H8Cl2O | CID 12603962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. americanelements.com [americanelements.com]

- 4. CAS 63480-12-6: this compound | CymitQuimica [cymitquimica.com]

- 5. This compound | LGC Standards [lgcstandards.com]

An In-depth Technical Guide to the Physical Properties of 4-Chloropentanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 4-Chloropentanoyl chloride. Due to the limited availability of specific experimental data for this compound, this document also furnishes detailed, generalized experimental protocols for the determination of key physical characteristics of liquid organic compounds. Furthermore, a visualization of the general reactivity of this compound is provided to contextualize its chemical behavior.

Core Physical Properties

| Physical Property | Value | Source |

| Molecular Formula | C₅H₈Cl₂O | --INVALID-LINK--[1][2] |

| Molecular Weight | 155.02 g/mol | --INVALID-LINK--[1][2] |

| Appearance | Colorless to pale yellow liquid | --INVALID-LINK--[3] |

| Odor | Pungent | --INVALID-LINK--[3] |

| Boiling Point | N/A | --INVALID-LINK--[4] |

| Melting Point | N/A | --INVALID-LINK--[4] |

| Density | N/A | --INVALID-LINK--[4] |

| Refractive Index | N/A | |

| Solubility | Soluble in organic solvents such as dichloromethane and ether; reacts vigorously with water.[3] |

Experimental Protocols for Physical Property Determination

The following sections detail standardized laboratory procedures for determining the boiling point, density, and refractive index of liquid organic compounds like this compound.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[5] A common and efficient method for its determination on a small scale is the capillary method.[6]

Methodology:

-

Sample Preparation: A small amount (a few milliliters) of the liquid sample is placed into a fusion tube.[6]

-

Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample.[6]

-

Apparatus Setup: The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level. This assembly is then immersed in a heating bath (e.g., paraffin oil or an aluminum block).[6]

-

Heating: The heating bath is heated gently and uniformly.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The temperature at which a rapid and continuous stream of bubbles is observed is recorded as the initial temperature (t₁).

-

Cooling and Final Reading: The heat source is removed, and the apparatus is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the final temperature (t₂).

-

Boiling Point Calculation: The boiling point of the sample is the average of these two temperatures: (t₁ + t₂)/2.

Caption: Workflow for Boiling Point Determination.

Determination of Density (Pycnometer Method)

The density of a substance is its mass per unit volume.[7] A precise method for determining the density of a liquid is through the use of a pycnometer or a volumetric flask.[7]

Methodology:

-

Pycnometer Preparation: A clean and dry pycnometer (or volumetric flask) of a known volume is weighed accurately (m₁).

-

Sample Filling: The pycnometer is filled with the liquid sample up to the calibration mark, ensuring there are no air bubbles.

-

Weighing with Sample: The filled pycnometer is weighed again to determine the total mass (m₂).

-

Mass of Liquid Calculation: The mass of the liquid is calculated by subtracting the mass of the empty pycnometer from the total mass (m_liquid = m₂ - m₁).

-

Density Calculation: The density (ρ) is then calculated by dividing the mass of the liquid by the known volume (V) of the pycnometer: ρ = m_liquid / V.

Determination of Refractive Index (Abbe Refractometer)

The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when entering the liquid.[8] It is a characteristic physical property that can be determined using an Abbe refractometer.[9]

Methodology:

-

Instrument Calibration: The Abbe refractometer is calibrated using a standard liquid with a known refractive index, typically distilled water.

-

Prism Cleaning: The surfaces of the prisms are cleaned with a suitable solvent (e.g., acetone or ethanol) and allowed to dry completely.[9]

-

Sample Application: A few drops of the liquid sample are placed on the surface of the lower prism.[9]

-

Prism Closure: The prisms are closed and locked.

-

Focusing and Adjustment: While looking through the eyepiece, the adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading the Refractive Index: The refractive index value is read directly from the instrument's scale.

-

Temperature Correction: The refractive index is dependent on temperature. If the measurement is not performed at the standard temperature (usually 20°C), a correction must be applied.[8]

General Reactivity of this compound

As an acyl chloride, this compound is a reactive organic compound. The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. This makes it susceptible to nucleophilic acyl substitution reactions.

Caption: Reactivity of this compound.

This diagram illustrates that this compound reacts with water to form the corresponding carboxylic acid, with alcohols to form esters, with amines to form amides, and with carboxylates to form anhydrides. These reactions are characteristic of acyl chlorides and are fundamental in organic synthesis.

References

- 1. This compound | C5H8Cl2O | CID 12603962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. CAS 63480-12-6: this compound | CymitQuimica [cymitquimica.com]

- 4. americanelements.com [americanelements.com]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. byjus.com [byjus.com]

- 7. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 8. athabascau.ca [athabascau.ca]

- 9. davjalandhar.com [davjalandhar.com]

Technical Guide: Spectral and Physicochemical Properties of 4-Chloropentanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available spectral and physicochemical data for 4-chloropentanoyl chloride (CAS No. 63480-12-6). Due to a lack of publicly available experimental spectral data for this compound, this document presents computed and predicted values. For comparative purposes, experimental data for the isomeric compound, 5-chloropentanoyl chloride (5-chlorovaleryl chloride), is also included. Additionally, a representative experimental protocol for the synthesis of a chloropentanoyl chloride is detailed, accompanied by a workflow diagram.

Physicochemical Properties of this compound

This compound is an acyl chloride derivative of pentanoic acid. The following table summarizes its key computed physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₅H₈Cl₂O | PubChem[1] |

| Molecular Weight | 155.02 g/mol | PubChem[1] |

| Exact Mass | 153.9952203 Da | PubChem[1] |

| Monoisotopic Mass | 153.9952203 Da | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| InChI Key | HCBIDLRKPXILPU-UHFFFAOYSA-N | PubChem[1] |

| Canonical SMILES | CC(CCC(=O)Cl)Cl | PubChem[1] |

| CAS Number | 63480-12-6 | Guidechem[2] |

Spectral Data for this compound (Predicted)

Predicted Mass Spectrometry Data

The following table lists the predicted m/z values for various adducts of this compound.

| Adduct | Predicted m/z |

| [M+H]⁺ | 155.00250 |

| [M+Na]⁺ | 176.98444 |

| [M-H]⁻ | 152.98794 |

| [M+NH₄]⁺ | 172.02904 |

| [M+K]⁺ | 192.95838 |

| [M]⁺ | 153.99467 |

| [M]⁻ | 153.99577 |

| (Data sourced from PubChem Predicted Properties)[3] |

Predicted NMR Spectral Data

Both ¹H and ¹³C NMR spectra for this compound have been predicted but specific chemical shift values are not available in the searched resources.[2]

Spectral Data for 5-Chloropentanoyl Chloride (Isomer for Reference)

To provide a reference point, the following tables summarize the available experimental spectral data for the isomeric compound, 5-chloropentanoyl chloride (also known as 5-chlorovaleryl chloride, CAS No. 1575-61-7).

¹H NMR Spectrum of 5-Chloropentanoyl Chloride

| Instrument | Copyright | Source |

| Varian A-60D | © 2009-2025 John Wiley & Sons, Inc. | PubChem[4] |

¹³C NMR Spectrum of 5-Chloropentanoyl Chloride

| Sample Source | Source |

| Fluka AG, Buchs, Switzerland | PubChem[4] |

IR Spectrum of 5-Chloropentanoyl Chloride

| Instrument | Technique | Copyright | Source |

| Bruker IFS 85 | Cell | © 1989, 1990-2025 Wiley-VCH GmbH | PubChem[4] |

Experimental Protocols

Spectral Data Acquisition

Detailed experimental protocols for the acquisition of spectral data for this compound are not available in the public domain.

Representative Synthesis of a Chloropentanoyl Chloride

The following protocol is a representative method for the synthesis of chloropentanoyl chlorides, adapted from procedures for the synthesis of 5-chloropentanoyl chloride.[5][6] This method involves the conversion of the corresponding carboxylic acid to an acyl chloride using a chlorinating agent such as thionyl chloride.

Materials:

-

5-chloropentanoic acid

-

Thionyl chloride (SOCl₂)

-

Reaction vessel (e.g., four-neck round-bottom flask)

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Vacuum distillation setup

Procedure:

-

Charge a four-neck round-bottom flask, equipped with a reflux condenser and a stirrer, with 0.1 mol of 5-chloropentanoic acid and 0.11 mol of thionyl chloride.[6]

-

Stir the mixture at room temperature (approximately 25°C) for 15 hours.[6] Alternatively, the reaction can be heated to 60°C for 10 hours or 100°C for 5 hours to expedite the conversion.[6]

-

After the reaction is complete, set up the apparatus for vacuum distillation.

-

Distill the reaction mixture under reduced pressure to remove any unreacted thionyl chloride.

-

Continue the vacuum distillation to collect the final product, 5-chloropentanoyl chloride. The boiling point is reported to be 75-76°C at 0.095 MPa.[6]

Visualizations

Synthesis of Chloropentanoyl Chloride

The following diagram illustrates the general synthetic pathway for producing a chloropentanoyl chloride from its corresponding carboxylic acid using thionyl chloride.

Caption: Synthesis of Chloropentanoyl Chloride.

References

- 1. This compound | C5H8Cl2O | CID 12603962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. PubChemLite - this compound (C5H8Cl2O) [pubchemlite.lcsb.uni.lu]

- 4. 5-Chlorovaleryl chloride | C5H8Cl2O | CID 74089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy 5-Chlorovaleryl chloride | 1575-61-7 [smolecule.com]

- 6. CN103193615A - Novel synthesizing method of 5-chloro valeryl chloride - Google Patents [patents.google.com]

Technical Guide: NMR Analysis of 4-Chloropentanoyl Chloride

Disclaimer: This technical guide provides an overview of the expected Nuclear Magnetic Resonance (NMR) analysis for 4-chloropentanoyl chloride. Due to the limited availability of specific, publicly accessible experimental spectral data for this compound, this guide presents predicted NMR data and a general synthetic protocol. This information is intended to serve as a reference framework for researchers, scientists, and drug development professionals.

Introduction

This compound is a bifunctional organic molecule containing both an acyl chloride and an alkyl chloride group. This combination of reactive sites makes it a potentially valuable building block in organic synthesis, particularly for the introduction of a five-carbon chain with reactive handles at both the 1 and 4 positions. A thorough understanding of its structure through analytical methods like NMR spectroscopy is crucial for its application in the synthesis of complex target molecules, including active pharmaceutical ingredients. This guide focuses on the theoretical NMR analysis of this compound and provides a general experimental framework for its synthesis.

NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established principles of NMR spectroscopy and typical chemical shift values for similar functional groups.

¹H NMR Data

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Position | Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| 5 | CH₃ | ~1.6 | Doublet (d) | 3H |

| 3 | CH₂ | ~2.1 - 2.3 | Multiplet (m) | 2H |

| 2 | CH₂ | ~3.0 - 3.2 | Triplet (t) | 2H |

| 4 | CH | ~4.0 - 4.2 | Multiplet (m) | 1H |

-

The methyl (CH₃) protons at position 5 are expected to appear as a doublet due to coupling with the single proton at position 4.

-

The **methylene (CH₂) ** protons at position 3 will likely be a complex multiplet due to coupling with the protons at both positions 2 and 4.

-

The **methylene (CH₂) ** protons at position 2, adjacent to the electron-withdrawing acyl chloride group, are shifted downfield and are expected to be a triplet due to coupling with the protons at position 3.

-

The methine (CH) proton at position 4, bonded to the chlorine atom, will be the most downfield signal among the aliphatic protons and will appear as a multiplet due to coupling with protons at positions 3 and 5.

¹³C NMR Data

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Position | Assignment | Predicted Chemical Shift (ppm) |

| 5 | CH₃ | ~25 - 30 |

| 3 | CH₂ | ~35 - 40 |

| 2 | CH₂ | ~48 - 53 |

| 4 | CH | ~55 - 60 |

| 1 | C=O | ~172 - 175 |

-

The carbonyl (C=O) carbon of the acyl chloride at position 1 is the most downfield signal.

-

The carbons directly attached to the electron-withdrawing chlorine atom (C4) and the acyl chloride group (C2) are shifted further downfield compared to the other aliphatic carbons.

Experimental Protocols

The synthesis of this compound would typically be achieved by the chlorination of 4-chloropentanoic acid. The most common and effective method for this transformation is the use of thionyl chloride (SOCl₂).

Synthesis of this compound

Objective: To prepare this compound from 4-chloropentanoic acid.

Materials:

-

4-chloropentanoic acid

-

Thionyl chloride (SOCl₂)

-

A suitable inert solvent (e.g., anhydrous dichloromethane or toluene)

-

Round-bottom flask

-

Reflux condenser with a drying tube

-

Magnetic stirrer

-

Heating mantle or oil bath

-

Distillation apparatus

Procedure:

-

In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser protected by a drying tube (containing a desiccant like calcium chloride).

-

Charge the flask with 4-chloropentanoic acid and the inert solvent.

-

Begin stirring and slowly add an excess of thionyl chloride (typically 1.5-2.0 equivalents) to the flask. The reaction is exothermic and will evolve HCl and SO₂ gases.

-

Once the initial vigorous reaction subsides, gently heat the mixture to reflux for 2-4 hours to ensure the reaction goes to completion.

-

After the reflux period, allow the reaction mixture to cool to room temperature.

-

The excess thionyl chloride and the solvent are removed by distillation.

-

The crude this compound can then be purified by fractional distillation under reduced pressure.

Safety Note: This procedure involves corrosive and toxic reagents and the evolution of hazardous gases. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.

Synthesis Workflow

The following diagram illustrates the logical steps involved in the synthesis and purification of an acyl chloride from its corresponding carboxylic acid.

Caption: Workflow for the synthesis of this compound.

An In-depth Technical Guide to the Infrared Spectroscopy of 4-Chloropentanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the infrared (IR) spectroscopy of 4-chloropentanoyl chloride. Due to the absence of a publicly available experimental spectrum for this specific compound, this document outlines the expected characteristic absorption frequencies based on its functional groups. It also includes a comprehensive experimental protocol for acquiring a spectrum using modern spectroscopic techniques.

Predicted Infrared Absorption Data

The structure of this compound contains two key functional groups that yield characteristic signals in an IR spectrum: an acyl chloride and an alkyl chloride. The vibrations associated with these groups, as well as the hydrocarbon backbone, are expected to appear in distinct regions of the spectrum. The primary absorptions are summarized below.

Data Presentation: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Functional Group |

| ~2960-2850 | C-H Asymmetric & Symmetric Stretching | Medium | Alkane (CH₃, CH₂) |

| ~1815-1790 | C=O Stretching | Strong | Aliphatic Acyl Chloride |

| ~1465 | CH₂ Bending (Scissoring) | Medium | Alkane |

| ~1375 | CH₃ Bending (Symmetrical) | Medium | Alkane |

| ~1300-1150 | CH₂ Wagging (-CH₂Cl) | Medium | Terminal Alkyl Halide |

| ~850-550 | C-Cl Stretching | Strong | Alkyl Chloride |

The most definitive absorption for identifying an aliphatic acyl chloride is the very strong carbonyl (C=O) stretch, which appears at a characteristically high frequency around 1800 cm⁻¹.[1][2][3] Conjugation would lower this frequency, but as this compound is a saturated acyl chloride, the peak is expected in the higher end of the range.[2][4] The carbon-chlorine (C-Cl) single bond stretch is expected in the fingerprint region, typically between 850 and 550 cm⁻¹.[5][6] Standard alkane C-H stretching and bending vibrations will also be present.[7]

Experimental Protocol: Acquiring an IR Spectrum via ATR-FTIR

Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy is a modern, rapid, and reliable method for analyzing liquid samples with minimal preparation.[8][9]

Objective: To obtain a high-quality infrared spectrum of liquid this compound.

Materials and Equipment:

-

FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)[10]

-

Sample of this compound

-

Pipette or dropper

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes (e.g., Kimwipes)

-

Appropriate Personal Protective Equipment (PPE): safety goggles, gloves, lab coat.

Methodology:

-

Instrument Preparation and Background Scan:

-

Ensure the FTIR spectrometer and ATR accessory are clean and dry. The ATR crystal surface must be pristine to ensure good data quality.[10][11]

-

Clean the crystal surface with a lint-free wipe dampened with a suitable solvent (like isopropanol) and allow it to fully evaporate.

-

Initiate the instrument control software.

-

Perform a background scan. This measures the spectrum of the ambient environment (air, CO₂, water vapor) and the ATR crystal itself, which will be subtracted from the sample spectrum. For neat liquids, a clean, empty crystal is used for the background.[12]

-

-

Sample Application:

-

Data Acquisition:

-

Set the data acquisition parameters. A typical range for organic compounds is 4000-400 cm⁻¹.[10]

-

Select an appropriate number of scans to average (e.g., 16 or 32) to improve the signal-to-noise ratio.[10]

-

Initiate the sample scan. The software will automatically collect the data, perform the Fourier transform, and ratio the sample spectrum against the previously collected background spectrum.

-

-

Data Processing and Analysis:

-

The resulting spectrum should show absorbance (or transmittance) as a function of wavenumber (cm⁻¹).

-

Use the software tools to identify and label the major absorption peaks.

-

Compare the peak positions with the expected values from the data table to confirm the presence of the acyl chloride and alkyl halide functional groups.

-

-

Clean-up:

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in performing an ATR-FTIR analysis of a liquid sample like this compound.

Caption: Workflow for ATR-FTIR Spectroscopy Analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. uobabylon.edu.iq [uobabylon.edu.iq]

- 3. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 9. mt.com [mt.com]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

4-Chloropentanoyl Chloride: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling protocols for 4-chloropentanoyl chloride. Due to the limited availability of specific experimental data for this compound, this document combines known information with established safety procedures for the broader class of acyl chlorides, which share similar reactivity and hazards. This approach ensures a comprehensive and cautious framework for laboratory personnel.

Chemical and Physical Properties

Quantitative data for this compound is primarily based on predicted values. The following table summarizes its key physical and chemical properties.

| Property | Value | Source |

| Molecular Formula | C5H8Cl2O | [1][2][3] |

| Molecular Weight | 155.02 g/mol | [1][2][3] |

| Appearance | Colorless to yellow liquid (general for acyl chlorides) | [4] |

| Boiling Point (Predicted) | 186.7 ± 13.0 °C | [5] |

| Density (Predicted) | 1.180 ± 0.06 g/cm³ | [5] |

| Flash Point | No data available | |

| Vapor Pressure (Predicted) | Data not readily available; expected to be low but vapors can be hazardous. | [6][7] |

| Solubility | Reacts violently with water. Soluble in organic solvents like chloroform and ethyl acetate. | [5] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its corrosive nature and acute toxicity.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[1] |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[1] |

Signal Word: Danger[1]

Toxicological Data

Specific LD50 and LC50 values for this compound are not available in the reviewed literature. The GHS classification of Acute Toxicity, Oral (Category 4) indicates that it is harmful if ingested.[1] The primary toxicological concern stems from its high reactivity and corrosivity. Inhalation of vapors or direct contact with the liquid can cause severe irritation and burns to the respiratory tract, eyes, and skin.[8][9]

Personal Protective Equipment (PPE)

Due to the corrosive and water-reactive nature of this compound, a stringent PPE protocol is mandatory. The following diagram outlines the recommended PPE selection process.

Caption: Recommended Personal Protective Equipment for handling this compound.

Glove Selection: Butyl rubber gloves are generally recommended for handling acyl chlorides due to their resistance to a wide range of corrosive chemicals.[10][11] Nitrile gloves may provide limited protection against splashes, but breakthrough times can be short.[12][13][14] It is crucial to consult the glove manufacturer's chemical resistance guide for specific breakthrough times and to inspect gloves for any signs of degradation before use.

Respiratory Protection: Work should always be conducted in a properly functioning chemical fume hood.[15] If there is a risk of exceeding exposure limits, a NIOSH-approved air-purifying respirator with cartridges suitable for organic vapors and acid gases should be used.[16][17][18][19]

Experimental Protocols: Safe Handling and Use

The following is a general protocol for handling this compound in a laboratory setting, adapted from standard procedures for acyl chlorides.

5.1. General Handling Workflow

Caption: General workflow for the safe handling of this compound in a laboratory.

5.2. Example Protocol: Amide Synthesis

This protocol outlines the general steps for the synthesis of an amide from this compound and a primary or secondary amine.

Materials:

-

This compound

-

Amine (primary or secondary)

-

Anhydrous aprotic solvent (e.g., dichloromethane, THF)

-

Tertiary amine base (e.g., triethylamine, pyridine)

-

Dry glassware (round-bottom flask, addition funnel, condenser)

-

Stirring apparatus

-

Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

-

Set up the reaction apparatus in a chemical fume hood. Ensure all glassware is thoroughly dried.

-

Dissolve the amine and the tertiary amine base in the anhydrous solvent in the round-bottom flask under an inert atmosphere.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of this compound in the same anhydrous solvent to the stirred amine solution via the addition funnel.

-

Control the rate of addition to maintain a low reaction temperature and prevent excessive fuming.

-

After the addition is complete, allow the reaction to stir at room temperature until completion (monitor by TLC or other appropriate method).

-